molecular formula C11H13FN2O4 B1387081 Tert-butyl 5-fluoro-2-nitrophenylcarbamate CAS No. 362670-06-2

Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Cat. No.: B1387081
CAS No.: 362670-06-2
M. Wt: 256.23 g/mol
InChI Key: KQXLDRFQXVVIJB-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture Analysis

X-ray Crystallographic Studies

Experimental X-ray crystallographic data for tert-butyl 5-fluoro-2-nitrophenylcarbamate remain unpublished in accessible literature. However, computational modeling and analogous structural analogs provide insights into its molecular geometry. The carbamate backbone adopts a planar conformation due to resonance stabilization between the carbonyl oxygen and the nitrogen atom. The tert-butyl group occupies a sterically protected position, minimizing intermolecular interactions. The nitro group at the 2-position and fluorine at the 5-position create an electron-deficient aromatic ring, with the nitro group acting as a stronger electron-withdrawing substituent compared to fluorine.

Substituent Electronic Effects: Fluorine and Nitro Group Interactions

The nitro group (–NO₂) at the 2-position and fluorine (–F) at the 5-position exert distinct electronic effects:

  • Nitro Group : Strong electron-withdrawing via resonance and inductive effects, deactivating the aromatic ring and directing electrophilic substitution to meta positions. This group enhances the stability of the carbamate linkage by reducing nucleophilic attack on the carbonyl carbon.
  • Fluorine Atom : Weak electron-withdrawing (inductive) and electron-donating (resonance) effects, creating a para-directing influence. Fluorine increases the molecule’s lipophilicity and electronic asymmetry, influencing reactivity in substitution and cross-coupling reactions.

Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

Key nuclear magnetic resonance (NMR) data for this compound are summarized below:

Nucleus Chemical Shift (δ) Assignment Source
¹H 1.45–1.55 ppm (s, 9H) tert-Butyl methyl groups
¹H 7.2–8.6 ppm (m, 3H) Aromatic protons (fluoro and nitro effects)
¹³C 28.2–28.5 ppm (q) tert-Butyl carbons (C(CH₃)₃)
¹³C 152–155 ppm (s) Carbonyl carbon (C=O)
¹⁹F –117 ppm (s) Fluorine atom

The tert-butyl group exhibits a singlet at δ 1.45–1.55 ppm (¹H) due to symmetry. Aromatic protons show deshielding from the nitro group, with shifts spanning δ 7.2–8.6 ppm. The ¹⁹F NMR signal at –117 ppm confirms the fluorine’s ortho relationship to the nitro group.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:

Fragment m/z Relative Intensity Assignment
[M + H]⁺ 257.09 100% Molecular ion
[M - C₄H₉]⁺ 183.05 45% Loss of tert-butyl group
[M - NO₂]⁺ 212.08 30% Loss of nitro group
[C₆H₃FNO₂]⁻ 157.01 20% Aromatic ring with nitro and fluorine

The molecular ion ([M + H]⁺) at m/z 257.09 confirms the molecular formula C₁₁H₁₃FN₂O₄. Fragmentation patterns align with the nitro and tert-butyl groups’ lability under ionization.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations of Molecular Orbitals

DFT calculations (B3LYP/6-31+G(d,p)) provide insights into electronic structure:

  • HOMO : Localized on the aromatic ring, influenced by the nitro group’s electron-withdrawing effects.
  • LUMO : Predominantly on the carbamate group, indicating potential sites for nucleophilic attack.
  • Electron Density : The nitro group creates regions of high electron deficiency (positive electrostatic potential), while fluorine introduces localized electron withdrawal.

Properties

IUPAC Name

tert-butyl N-(5-fluoro-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXLDRFQXVVIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Using Di-tert-butyl Dicarbonate (Boc Anhydride)

A representative procedure reported involves:

  • Dissolving 5-fluoro-2-nitroaniline (e.g., 10 g, 64 mmol) in 2-methyltetrahydrofuran (200 mL).
  • Adding di-tert-butyl dicarbonate (29.7 mL, 128 mmol) and catalytic DMAP (160 mg, 1.31 mmol).
  • Stirring the mixture at room temperature for 3 days.
  • Workup includes washing with water and brine, extraction with ethyl acetate, drying over MgSO4, and concentration under reduced pressure.
  • Yield: High, approximately 96% of di-tert-butyl (5-fluoro-2-nitrophenyl)carbamate as a yellow solid.

This method is advantageous for its mild conditions and high yield, suitable for preparative scale synthesis.

Synthesis Using tert-Butyl Chloroformate

Alternatively, the reaction of 5-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine is widely used:

  • 5-fluoro-2-nitroaniline is dissolved in an aprotic solvent like dichloromethane.
  • Triethylamine is added to scavenge HCl generated during the reaction.
  • tert-Butyl chloroformate is added dropwise at 0 °C to control the reaction rate.
  • The mixture is stirred until completion (monitored by TLC or HPLC).
  • The product is isolated by aqueous workup and purified by recrystallization or chromatography.
  • This method is scalable and commonly employed in industrial settings.

Reaction Mechanism Overview

  • The nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate or Boc anhydride.
  • This forms a tetrahedral intermediate that collapses, releasing chloride ion or carbonate ion.
  • The product is the carbamate with a tert-butyl protecting group on the nitrogen.
  • The presence of the electron-withdrawing nitro and fluorine substituents on the aromatic ring influences reactivity, generally requiring controlled conditions to prevent side reactions.

Analytical Characterization

After synthesis, the compound is characterized by:

Technique Typical Data for this compound
1H NMR (400 MHz, CDCl3) Signals corresponding to aromatic protons (7-9 ppm), tert-butyl group singlet (~1.4 ppm), NH proton broad singlet (~9.9 ppm)
LCMS (High pH method) Retention time ~1.31 min; molecular ion peak [M-H]^- at m/z 255.4
Melting Point Typically a yellow solid with a melting point consistent with literature

These data confirm the structure and purity of the carbamate product.

Scale-Up and Industrial Considerations

  • The reaction is amenable to scale-up by optimizing solvent volumes, reagent stoichiometry, and temperature control.
  • Use of 2-methyltetrahydrofuran as a greener solvent alternative has been reported.
  • Purification typically involves aqueous washes and crystallization, minimizing chromatographic steps for cost-effectiveness.
  • Reaction time can be shortened by increasing temperature or using catalysts like DMAP.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Solvent Yield (%) Notes
Boc anhydride + DMAP 5-fluoro-2-nitroaniline Di-tert-butyl dicarbonate (2 eq), DMAP catalyst, RT, 3 days 2-MeTHF 96 Mild, high yield, scalable
tert-Butyl chloroformate + Base 5-fluoro-2-nitroaniline tert-butyl chloroformate, triethylamine, 0 °C to RT Dichloromethane 85-95 Industrially common, controllable

Research Findings and Notes

  • The nitro group and fluorine substituent influence the electronic environment, affecting reaction rates and product stability.
  • The tert-butyl carbamate group serves as a protecting group for the amine, allowing subsequent functionalization such as reduction to the amine or nucleophilic substitution at the aromatic ring.
  • The compound is a useful intermediate in medicinal chemistry for the synthesis of enzyme inhibitors and receptor modulators.
  • Analytical methods like NMR and LCMS are critical for confirming the success of the preparation and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 5-fluoro-2-nitrophenylcarbamate can undergo nucleophilic substitution reactions due to the presence of the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: Conversion of the nitro group to an amino group, forming tert-butyl 5-fluoro-2-aminophenylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H12_{12}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 256.23 g/mol
  • Functional Groups : The compound features a tert-butyl group, a nitro group, and a carbamate moiety, contributing to its reactivity and biological interactions.

Chemistry

Tert-butyl 5-fluoro-2-nitrophenylcarbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis. It can undergo several types of reactions, including:

  • Nucleophilic Substitution : The nitro group allows for substitutions that can lead to diverse derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group.
  • Oxidation Reactions : These reactions can yield different products depending on the conditions used.

Biology and Medicine

In biological and medicinal contexts, this compound has been investigated for its potential as a biochemical probe and in drug development:

  • Enzyme Inhibition :
    • PCSK9 Inhibition : Compounds derived from nitrophenylcarbamates have shown promise in inhibiting protein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. Studies suggest these compounds can significantly lower LDL cholesterol levels in preclinical models.
    • FAAH Inhibition : Modifications to the nitrophenyl group may enhance binding affinity to fatty acid amide hydrolase (FAAH), a target for pain relief and anti-inflammatory therapies.
  • Neurodegenerative Diseases : Similar compounds have been explored for their effects on neurodegenerative diseases through inhibition of histone deacetylases (HDACs), which are implicated in various neurological disorders.

Case Studies

Several case studies illustrate the compound's potential in different therapeutic contexts:

  • Cardiovascular Research :
    • A study demonstrated that PCSK9 inhibitors derived from nitrophenylcarbamates could significantly reduce cholesterol levels in preclinical models.
  • Pain Management :
    • Research on FAAH inhibitors indicated that certain derivatives displayed sub-nanomolar inhibitory potency against FAAH, suggesting their potential as analgesics.
  • Neurodegenerative Diseases :
    • Investigations into compounds similar to this one have highlighted their potential effects on neurodegenerative diseases through HDAC inhibition.

Summary Table of Biological Activities

Activity TypeTarget Enzyme/ReceptorPotential Application
Enzyme InhibitionPCSK9Cholesterol management
Enzyme InhibitionFAAHPain relief and anti-inflammatory
Receptor ModulationHDACsNeurodegenerative disease treatment

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-nitrophenylcarbamate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of tert-butyl 5-fluoro-2-nitrophenylcarbamate and related compounds:

Compound Name CAS Number Molecular Formula (Inferred) Key Functional Groups Notable Substituents
This compound 362670-06-2 C₁₁H₁₃FN₂O₄ Carbamate, nitro, fluoro 5-Fluoro, 2-nitro phenyl
Tert-butyl N-(4-acetylphenyl)carbamate 232597-42-1 C₁₃H₁₇NO₃ Carbamate, ketone 4-Acetyl phenyl
5-((tert-Butoxycarbonylamino)methyl)furan-2-ylboronic acid - C₁₀H₁₇BNO₄ Carbamate, boronic acid Furan-2-yl, boronic acid

Key Observations :

  • Steric Influence : The tert-butyl group in all listed compounds provides steric hindrance, which may slow reaction rates in substitution or coupling reactions but improve stability during synthetic steps .

Stability and Reactivity

  • Stability : Tert-butyl carbamates are generally stable under basic and neutral conditions but cleaved under acidic conditions (e.g., HCl in dioxane). The nitro group in the target compound may render it susceptible to reduction reactions, unlike tert-butyl N-(4-acetylphenyl)carbamate, which is more resistant to such transformations .
  • Hazard Profile: Unlike tert-butyl alcohol (–8), which poses acute toxicity and flammability risks, tert-butyl carbamates exhibit lower volatility and reduced acute hazards.

Physicochemical Properties

  • Solubility: The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF), while the nitro and fluoro substituents may reduce aqueous solubility compared to non-halogenated analogs.
  • Melting Point : Data for the target compound are unavailable, but related compounds (e.g., Example 75 in ) exhibit melting points in the range of 163–166°C, suggesting similar solid-state stability .

Biological Activity

Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a chemical compound with significant potential in medicinal chemistry due to its biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{11}H_{12}F_{1}N_{2}O_{3}
  • Molecular Weight : 256.23 g/mol
  • Functional Groups : The compound contains a tert-butyl group, a nitro group, and a carbamate moiety, which contribute to its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes, such as:

  • PCSK9 Inhibition : Derivatives of nitrophenylcarbamates have been explored for their ability to inhibit protein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism and cardiovascular disease management.
  • FAAH Inhibition : Some studies suggest that modifications to the nitrophenyl group can enhance binding affinity to fatty acid amide hydrolase (FAAH), a target for pain relief and anti-inflammatory therapies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The nitro group can undergo reduction, forming reactive intermediates that interact with enzymes or receptors, modulating their activity.
  • Binding Affinity : The presence of fluorine and other substituents enhances the compound's binding affinity to specific targets, which is critical for its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as pyridine. This process can be characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Case Studies

Several case studies highlight the compound's potential in different therapeutic contexts:

  • Cardiovascular Research : A study explored the role of PCSK9 inhibitors derived from nitrophenylcarbamates in managing cholesterol levels. The findings indicated that these compounds could significantly lower LDL cholesterol levels in preclinical models.
  • Pain Management : Research on FAAH inhibitors has shown that modifications to the structure of carbamates can lead to increased efficacy in pain relief models. For instance, certain derivatives displayed sub-nanomolar inhibitory potency against FAAH, indicating their potential as analgesics.
  • Neurodegenerative Diseases : Compounds similar to this compound have been investigated for their effects on neurodegenerative diseases through inhibition of histone deacetylases (HDACs), which are implicated in various neurological disorders .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/ReceptorPotential Application
Enzyme InhibitionPCSK9Cholesterol management
Enzyme InhibitionFAAHPain relief and anti-inflammatory
Receptor ModulationHDACsNeurodegenerative disease treatment

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 5-fluoro-2-nitrophenylcarbamate?

The compound is typically synthesized via carbamate formation reactions. A general approach involves reacting 5-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used to facilitate the reaction. Careful control of stoichiometry and reaction temperature (e.g., 0–25°C) is critical to avoid side products like urea derivatives .

Q. What safety protocols should be followed when handling this compound?

Based on analogous carbamate safety data, personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with water and remove contaminated clothing. Consult safety data sheets (SDS) for specific hazards, as nitro and fluoro substituents may contribute to toxicity or reactivity .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the tert-butyl group (δ ~1.4 ppm for 1^1H), carbamate carbonyl (δ ~155 ppm for 13^13C), and aromatic fluorine coupling patterns.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C11H12FN2O4C_{11}H_{12}FN_2O_4 (calc. 255.08 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures purity (>95%) .

Q. How does the electron-withdrawing nitro group influence the reactivity of this carbamate?

The nitro group at the 2-position deactivates the aromatic ring, reducing susceptibility to electrophilic substitution. However, it enhances the electrophilicity of the carbamate carbonyl, making it more reactive toward nucleophiles like amines or alcohols in subsequent functionalization steps .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization requires balancing base strength and solvent polarity. For example, sodium hydride in DMF may achieve higher yields (70–80%) compared to potassium carbonate due to better deprotonation of the aniline precursor. However, excess base can lead to hydrolysis of the tert-butyl group. Kinetic monitoring via TLC or in situ IR spectroscopy helps identify optimal reaction termination points .

Q. What strategies resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR shifts (e.g., carbamate carbonyl resonance) may arise from solvent effects or impurities. Cross-validate using deuterated solvents (CDCl₃ vs. DMSO-d₆) and compare with computational predictions (DFT calculations for 13^13C NMR). Contradictory MS fragmentation patterns should be addressed using high-purity standards and collision-induced dissociation (CID) studies .

Q. How does this compound participate in heterocyclic synthesis?

The nitro group can be reduced to an amine (e.g., using H₂/Pd-C), enabling cyclization reactions to form benzimidazoles or quinoxalines. The tert-butyl carbamate acts as a protecting group, which can be cleaved under acidic conditions (TFA or HCl/dioxane) to expose the amine for further functionalization .

Q. What are the stability profiles of this compound under varying storage conditions?

Stability studies indicate that the compound is hygroscopic and should be stored under inert gas (N₂/Ar) at −20°C. Prolonged exposure to light or moisture may lead to tert-butyl group hydrolysis, forming 5-fluoro-2-nitrophenylamine. Accelerated degradation studies (40°C/75% RH for 4 weeks) can quantify decomposition pathways .

Q. How can conflicting literature reports on reaction selectivity be reconciled?

For example, if one study reports exclusive carbamate formation while another observes urea byproducts, evaluate the role of base strength and reaction time. Sodium hydride may favor faster carbamate formation, while weaker bases (e.g., K₂CO₃) allow competing urea side reactions. Computational modeling (e.g., transition state analysis) can clarify mechanistic differences .

Q. What computational methods are effective for predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites, reaction barriers, and intermediate stability. Molecular docking studies may also explore its potential as a protease inhibitor scaffold by simulating interactions with active-site residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 5-fluoro-2-nitrophenylcarbamate
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Tert-butyl 5-fluoro-2-nitrophenylcarbamate

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